2-[(2-Methylcyclopentyl)amino]propane-1,3-diol
Description
2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is a structurally specialized amino alcohol characterized by a propane-1,3-diol backbone substituted with a 2-methylcyclopentylamine group.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-[(2-methylcyclopentyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C9H19NO2/c1-7-3-2-4-9(7)10-8(5-11)6-12/h7-12H,2-6H2,1H3 |
InChI Key |
BITZGJKNDBMTDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol typically involves the reaction of 2-methylcyclopentylamine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently opened by the amine to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylcyclopentyl)amino]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-[(2-Methylcyclopentyl)amino]propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the hydroxyl groups can participate in additional bonding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol with key analogs, emphasizing structural variations, biological activities, and sources:
Key Structural and Functional Differences
Substituent Chemistry: The 2-methylcyclopentyl group in the target compound introduces steric hindrance and lipophilicity, contrasting with aromatic substituents (e.g., methoxyphenyl in ) that enhance π-π interactions. Cyclic alkylamines may improve blood-brain barrier penetration compared to polar aryl groups .
Biological Activity: Phenylpropanoid derivatives (e.g., ) show hepatoprotective effects, likely via radical scavenging or modulation of inflammatory pathways (e.g., NO inhibition in BV2 cells) . Methyl- or amino-substituted diols (e.g., ) are often utilized as buffering agents or polymer precursors rather than direct therapeutics, highlighting the role of substituents in functional specialization.
Synthetic vs. Natural Origins :
- The target compound is presumed synthetic, whereas analogs from plants (e.g., ) are structurally complex due to natural biosynthetic pathways. Natural derivatives frequently include stereoisomers (e.g., erythro vs. threo in ), which can significantly alter bioactivity .
Biological Activity
2-[(2-Methylcyclopentyl)amino]propane-1,3-diol is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol can be represented as follows:
This compound features a cyclopentyl group attached to a propanediol backbone, which is significant for its biological interactions.
The biological activity of 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol primarily involves its interaction with various biochemical pathways. It may function as an inhibitor or activator of specific enzymes or receptors, thereby modulating metabolic processes. The exact mechanism is context-dependent and varies based on the target biological system.
Antioxidant Activity
Research indicates that compounds similar to 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol exhibit antioxidant properties. These compounds can scavenge free radicals, reducing oxidative stress in cells. For instance, studies have shown that related compounds demonstrate significant DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging activity, which is a common assay for measuring antioxidant capacity .
Enzyme Inhibition
The compound has been studied for its potential inhibitory effects on enzymes such as monoamine oxidase (MAO). Inhibitors of MAO are crucial in the treatment of various neurological disorders. For example, a series of studies have shown that structurally similar compounds can exhibit potent inhibition against MAO-A and MAO-B enzymes, with IC50 values indicating their effectiveness .
Study 1: Immunosuppressive Activity
A study evaluated the immunosuppressive effects of structurally related compounds on lymphocyte activity in rat models. The findings indicated that modifications in the alkyl side chain significantly influenced the immunosuppressive potency. Specifically, compounds with a phenyl ring at an optimal distance from the quaternary carbon exhibited enhanced lymphocyte-decreasing effects .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. The results demonstrated that these compounds could significantly reduce cell death and maintain cellular integrity under oxidative conditions, suggesting potential therapeutic applications in neurodegenerative diseases .
Comparison of Biological Activities
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol | TBD | Antioxidant/Inhibitor |
| Related Compound A | 0.342 | MAO-A Inhibitor |
| Related Compound B | 0.028 | MAO-B Inhibitor |
Q & A
Q. What are the recommended synthetic routes for 2-[(2-Methylcyclopentyl)amino]propane-1,3-diol, and how can purity be optimized?
Methodological Answer: The synthesis typically involves a multi-step approach:
Amination: Reacting propane-1,3-diol derivatives with 2-methylcyclopentylamine under nucleophilic substitution conditions.
Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyl moieties, followed by acidic deprotection .
Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Key Considerations: Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate) and characterize intermediates using -NMR (e.g., δ 3.6–4.0 ppm for hydroxyl protons) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
Q. How should initial biological screening assays be designed to evaluate this compound’s bioactivity?
Methodological Answer:
- Enzyme Inhibition:
- Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of hydrolases (e.g., phosphatases) at 10–100 µM concentrations .
- Antimicrobial Screening:
- Broth microdilution assay (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Report MIC values with positive controls (e.g., ampicillin) .
- Cytotoxicity: MTT assay on HEK-293 cells (IC determination) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can contradictory data in reported biological activities (e.g., antimicrobial efficacy) be resolved?
Methodological Answer:
- Variable Control: Standardize bacterial strains (ATCC references), growth media (Mueller-Hinton), and inoculum size (1–5 × 10 CFU/mL) to minimize inter-lab variability .
- Mechanistic Studies:
- Conduct time-kill assays to differentiate bacteriostatic vs. bactericidal effects.
- Synergy testing with β-lactams via checkerboard assay (FIC index ≤0.5 indicates synergy) .
- Data Validation: Replicate assays in triplicate and cross-validate with independent labs (e.g., via NIH’s MLSCN program).
Q. What computational and experimental strategies are optimal for structure-activity relationship (SAR) studies?
Methodological Answer:
- Computational Modeling:
- Perform molecular docking (AutoDock Vina) against target enzymes (e.g., E. coli FabI) to prioritize substituent modifications .
- Synthetic Analogues:
- Activity Cliffs: Use Free-Wilson analysis to quantify contributions of specific functional groups to bioactivity .
Q. What formulation challenges arise in preclinical testing, and how are they addressed?
Methodological Answer:
- Solubility Enhancement:
- Stability Testing:
- In Vivo Compatibility:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
